molecular formula C13H18N2S B13617228 1-Benzylpiperidine-3-carbothioamide

1-Benzylpiperidine-3-carbothioamide

Cat. No.: B13617228
M. Wt: 234.36 g/mol
InChI Key: IWDZVHRSDWROAK-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-3-carbothioamide is a chemical compound with the molecular formula C13H18N2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

The synthesis of 1-Benzylpiperidine-3-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the process is usually carried out under reflux conditions to ensure complete reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-Benzylpiperidine-3-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzylpiperidine-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

1-Benzylpiperidine-3-carbothioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for therapeutic research.

Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-benzylpiperidine-3-carbothioamide

InChI

InChI=1S/C13H18N2S/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16)

InChI Key

IWDZVHRSDWROAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=S)N

Origin of Product

United States

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